molecular formula C7H10N2 B13318131 2-(Azetidin-2-YL)-1H-pyrrole

2-(Azetidin-2-YL)-1H-pyrrole

Cat. No.: B13318131
M. Wt: 122.17 g/mol
InChI Key: RTDKGXLFFBXADI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Azetidin-2-YL)-1H-pyrrole is a heterocyclic compound that features both an azetidine and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidin-2-YL)-1H-pyrrole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of azetidine with pyrrole in the presence of a suitable catalyst can yield the desired compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the compound from reaction by-products .

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-2-YL)-1H-pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different azetidine or pyrrole derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism by which 2-(Azetidin-2-YL)-1H-pyrrole exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, the compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can vary depending on the specific application, but often include inhibition of key enzymes or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Azetidin-2-YL)-1H-pyrrole is unique due to the combination of the azetidine and pyrrole rings, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H10N2

Molecular Weight

122.17 g/mol

IUPAC Name

2-(azetidin-2-yl)-1H-pyrrole

InChI

InChI=1S/C7H10N2/c1-2-6(8-4-1)7-3-5-9-7/h1-2,4,7-9H,3,5H2

InChI Key

RTDKGXLFFBXADI-UHFFFAOYSA-N

Canonical SMILES

C1CNC1C2=CC=CN2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.